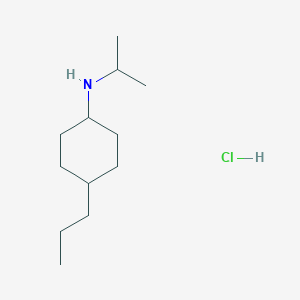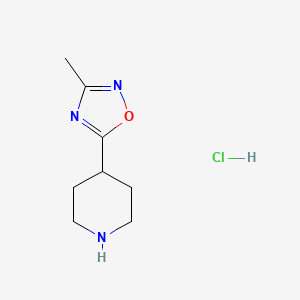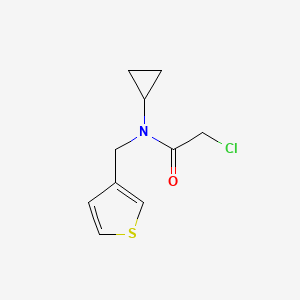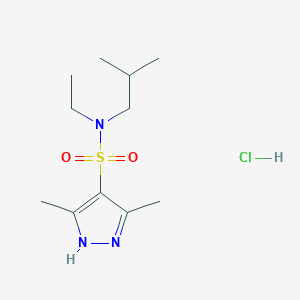
2-环丙基哌啶
描述
2-Cyclopropylpiperidine is an organic compound characterized by a piperidine ring substituted with a cyclopropyl group at the second position
科学研究应用
2-Cyclopropylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and catalysts.
作用机制
Target of Action
2-Cyclopropylpiperidine is a derivative of piperidine, a heterocyclic compound that plays a pivotal role in the production of drugs . Piperidine derivatives have been utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
For instance, piperine shows powerful antioxidant action because of its capability of hindering or suppressing free radicals
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects
生化分析
Biochemical Properties
2-Cyclopropylpiperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 2-Cyclopropylpiperidine may bind to specific receptors or proteins, influencing their function and potentially leading to therapeutic effects .
Cellular Effects
The effects of 2-Cyclopropylpiperidine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Cyclopropylpiperidine has been shown to modulate the activity of certain signaling pathways, such as those involving G-protein coupled receptors. This modulation can lead to changes in cellular responses, including alterations in gene expression and metabolic activity. The compound’s impact on cellular metabolism may involve changes in the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, 2-Cyclopropylpiperidine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. For example, 2-Cyclopropylpiperidine can inhibit or activate specific enzymes, leading to changes in their catalytic activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects of 2-Cyclopropylpiperidine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropylpiperidine can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, 2-Cyclopropylpiperidine may degrade into metabolites that have different biological activities. The temporal effects of the compound can also be observed in in vitro and in vivo studies, where prolonged exposure may lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of 2-Cyclopropylpiperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity or receptor function. At higher doses, 2-Cyclopropylpiperidine may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of the compound is essential for determining its safety and efficacy in potential therapeutic applications .
Metabolic Pathways
2-Cyclopropylpiperidine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can also affect the levels of other metabolites within the cell, influencing overall metabolic flux. Understanding the metabolic pathways of 2-Cyclopropylpiperidine is crucial for predicting its pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
The transport and distribution of 2-Cyclopropylpiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, 2-Cyclopropylpiperidine may be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution. The compound’s distribution within tissues can also impact its overall biological activity .
Subcellular Localization
2-Cyclopropylpiperidine’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Cyclopropylpiperidine may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with 1,5-dibromopentane under basic conditions to form the piperidine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-Cyclopropylpiperidine may involve more scalable and cost-effective methods. These could include catalytic hydrogenation of cyclopropyl-substituted nitriles or amides, followed by cyclization under controlled conditions. The choice of catalysts, solvents, and reaction parameters is optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2-Cyclopropylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: N-alkyl or N-acyl piperidines.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound without the cyclopropyl substitution.
Cyclopropylamine: A simpler structure with only the cyclopropyl group attached to an amine.
2-Methylpiperidine: A similar piperidine derivative with a methyl group instead of a cyclopropyl group.
Uniqueness
2-Cyclopropylpiperidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of 2-Cyclopropylpiperidine, researchers can better utilize this compound in various scientific and industrial contexts.
属性
IUPAC Name |
2-cyclopropylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRBIDPWYUYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667098 | |
| Record name | 2-Cyclopropylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-00-5 | |
| Record name | 2-Cyclopropylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)



![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)

![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)

![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)




